![molecular formula C9H6F4O2 B180401 Methyl 4-fluoro-3-(trifluoromethyl)benzoate CAS No. 176694-36-3](/img/structure/B180401.png)
Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-fluoro-3-(trifluoromethyl)benzoate, also known as 4-F-TMB or Methyl 4-fluoro-3-(trifluoromethyl)benzoate, is a versatile organic compound with a wide range of applications in the scientific and industrial fields. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used as an intermediate in the production of other compounds. This compound has a wide range of applications due to its unique chemical structure.
Scientific Research Applications
Methyl 4-fluoro-3-(trifluoromethyl)benzoate: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Trisubstituted Imidazole Derivatives: This compound can be utilized in the synthesis of trisubstituted imidazole derivatives, which are important in the development of various pharmaceuticals. These derivatives often contain a 4-fluorophenyl group, a pyrimidine ring, and a CN- or CONH2-substituted benzyl moiety .
2. Internal Standard for Ultra Trace Analysis In analytical chemistry, particularly gas chromatography/mass spectrometry (GC/MS), Methyl 4-fluoro-3-(trifluoromethyl)benzoate serves as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids .
Agrochemical Industry Applications: The trifluoromethyl group within this compound enhances pest control properties when compared to traditional phenyl-containing insecticides. This makes it valuable in the synthesis of agrochemicals .
Pharmaceutical Industry Applications: Compounds with the trifluoromethyl group, like Methyl 4-fluoro-3-(trifluoromethyl)benzoate, are used in the pharmaceutical industry due to their role in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Catalysis in Organic Synthesis: This compound is involved in catalytic processes such as the reduction of methyl (4-trifluoromethyl)benzoate, which is catalyzed by MoO2Cl2. Such reactions are significant in organic synthesis and industrial applications .
Synthesis of Trifluoromethylpyridines: Trifluoromethylpyridines (TFMP) and their derivatives, which include Methyl 4-fluoro-3-(trifluoromethyl)benzoate, are synthesized for use in both agrochemical and pharmaceutical industries due to their versatile properties .
Mechanism of Action
Target of Action
Methyl 4-fluoro-3-(trifluoromethyl)benzoate is a chemical compound that is often used in organic synthesis The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In this context, the compound may interact with its targets to form new carbon-carbon bonds, facilitating the synthesis of complex organic compounds.
Biochemical Pathways
Its use in suzuki–miyaura cross-coupling reactions suggests that it may play a role in the synthesis of complex organic compounds .
Pharmacokinetics
Its lipophilicity, water solubility, and other physicochemical properties have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its primary use in organic synthesis suggests that it may facilitate the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of Methyl 4-fluoro-3-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution and availability in different environments . Additionally, factors such as temperature and pH can influence the compound’s stability and reactivity.
properties
IUPAC Name |
methyl 4-fluoro-3-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8(14)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYBOHVMFKZODT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570997 | |
Record name | Methyl 4-fluoro-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluoro-3-(trifluoromethyl)benzoate | |
CAS RN |
176694-36-3 | |
Record name | Methyl 4-fluoro-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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